molecular formula C23H16N4O3 B10878628 2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

Cat. No.: B10878628
M. Wt: 396.4 g/mol
InChI Key: ZHAGDUPCUZNYCR-UHFFFAOYSA-N
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Description

2-Benzyl-12-(2-furyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple fused rings, including a chromene, triazole, and pyrimidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-12-(2-furyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene ring: This can be achieved through the condensation of salicylaldehyde with an appropriate benzyl derivative under acidic or basic conditions.

    Construction of the triazole ring: The chromene intermediate is then subjected to cyclization with a suitable azide compound, often under thermal or catalytic conditions.

    Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a furyl-substituted amine or nitrile, typically under reflux conditions in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-12-(2-furyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-12-(2-furyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity, particularly as kinase inhibitors.

    Triazolo[1,5-c]pyrimidine derivatives: Studied for their potential as antiviral and anticancer agents.

    Chromene derivatives: Investigated for their antioxidant and anti-inflammatory properties.

Uniqueness

2-Benzyl-12-(2-furyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol stands out due to its multi-fused ring system, which imparts a unique combination of chemical reactivity and biological activity. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

13-benzyl-9-(furan-2-yl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C23H16N4O3/c28-15-8-9-16-18(12-15)30-23-21(20(16)17-7-4-10-29-17)22-25-19(26-27(22)13-24-23)11-14-5-2-1-3-6-14/h1-10,12-13,20,28H,11H2

InChI Key

ZHAGDUPCUZNYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CC=CO6

Origin of Product

United States

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